molecular formula C21H17N3O5S B3573322 Ethyl 4-[[5-(6-methoxy-2-oxochromen-3-yl)-1,3,4-thiadiazol-2-yl]amino]benzoate

Ethyl 4-[[5-(6-methoxy-2-oxochromen-3-yl)-1,3,4-thiadiazol-2-yl]amino]benzoate

Cat. No.: B3573322
M. Wt: 423.4 g/mol
InChI Key: UHMKEBCDBSVRSC-UHFFFAOYSA-N
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Description

Ethyl 4-[[5-(6-methoxy-2-oxochromen-3-yl)-1,3,4-thiadiazol-2-yl]amino]benzoate is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by the presence of a chromen ring, a thiadiazole ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[5-(6-methoxy-2-oxochromen-3-yl)-1,3,4-thiadiazol-2-yl]amino]benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromen Ring: The chromen ring can be synthesized through the Pechmann condensation reaction, where a phenol reacts with an ester in the presence of a strong acid catalyst.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring is often formed by the reaction of thiosemicarbazide with a carboxylic acid derivative under acidic conditions.

    Coupling Reaction: The chromen and thiadiazole rings are then coupled together using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base.

    Esterification: Finally, the ethyl ester group is introduced through an esterification reaction using ethanol and a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[5-(6-methoxy-2-oxochromen-3-yl)-1,3,4-thiadiazol-2-yl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Ethyl 4-[[5-(6-methoxy-2-oxochromen-3-yl)-1,3,4-thiadiazol-2-yl]amino]benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biology: The compound is used in biological assays to study its effects on various cellular processes.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

    Industry: The compound is used in the synthesis of other complex organic molecules and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[[5-(6-methoxy-2-oxochromen-3-yl)-1,3,4-thiadiazol-2-yl]amino]benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways, such as the MAPK/ERK pathway, leading to changes in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(6-methoxy-2-oxo-2H-chromen-3-yl)-1-piperazinecarboxylate
  • 2-(7-methoxy-4-oxochromen-3-yl)acetic acid
  • Thiophene derivatives

Uniqueness

Ethyl 4-[[5-(6-methoxy-2-oxochromen-3-yl)-1,3,4-thiadiazol-2-yl]amino]benzoate is unique due to its combination of chromen and thiadiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-[[5-(6-methoxy-2-oxochromen-3-yl)-1,3,4-thiadiazol-2-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S/c1-3-28-19(25)12-4-6-14(7-5-12)22-21-24-23-18(30-21)16-11-13-10-15(27-2)8-9-17(13)29-20(16)26/h4-11H,3H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMKEBCDBSVRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=C(C=CC(=C4)OC)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-[[5-(6-methoxy-2-oxochromen-3-yl)-1,3,4-thiadiazol-2-yl]amino]benzoate
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Ethyl 4-[[5-(6-methoxy-2-oxochromen-3-yl)-1,3,4-thiadiazol-2-yl]amino]benzoate
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Ethyl 4-[[5-(6-methoxy-2-oxochromen-3-yl)-1,3,4-thiadiazol-2-yl]amino]benzoate
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Ethyl 4-[[5-(6-methoxy-2-oxochromen-3-yl)-1,3,4-thiadiazol-2-yl]amino]benzoate
Reactant of Route 5
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Ethyl 4-[[5-(6-methoxy-2-oxochromen-3-yl)-1,3,4-thiadiazol-2-yl]amino]benzoate
Reactant of Route 6
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Ethyl 4-[[5-(6-methoxy-2-oxochromen-3-yl)-1,3,4-thiadiazol-2-yl]amino]benzoate

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